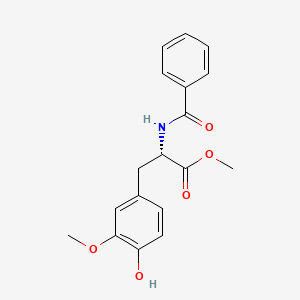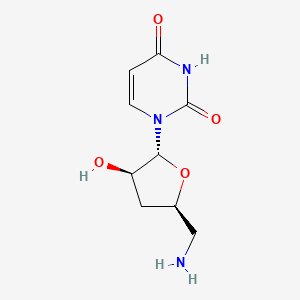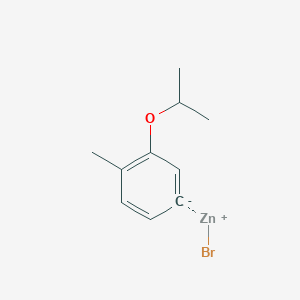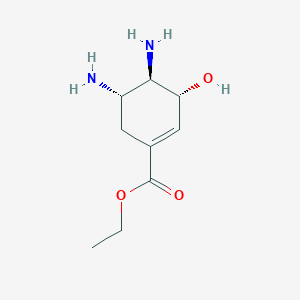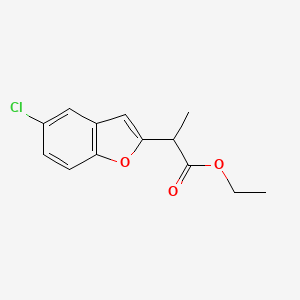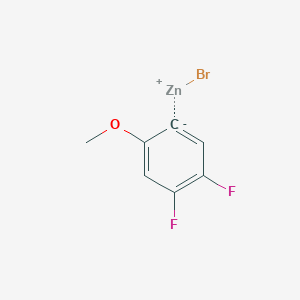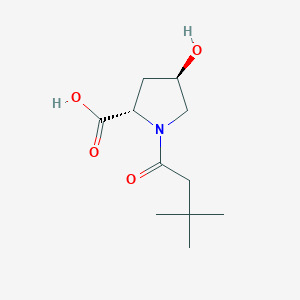
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,3-dimethylbutanoic acid.
Formation of Intermediate: The pyrrolidine ring is functionalized with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position through a series of reactions, including oxidation and esterification.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.
科学研究应用
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,4R)-4-Hydroxyproline: Similar in structure but lacks the 3,3-dimethylbutanoyl group.
(2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid: Similar but without the 3,3-dimethylbutanoyl group.
Uniqueness
The presence of
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)5-9(14)12-6-7(13)4-8(12)10(15)16/h7-8,13H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChI 键 |
NSLJEHKUCJQAAB-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
规范 SMILES |
CC(C)(C)CC(=O)N1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
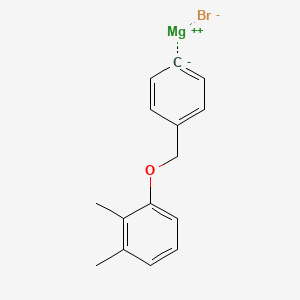
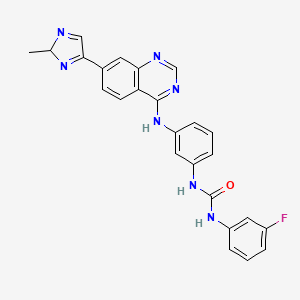
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
